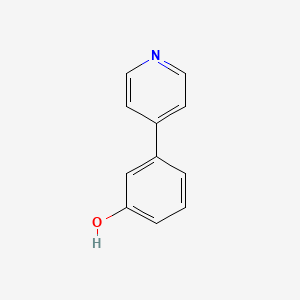
3-(pyridin-4-yl)phénol
Vue d'ensemble
Description
“3-(Pyridin-4-yl)phenol” is a chemical compound that contains a phenol group attached to a pyridine ring. The phenol group consists of a hydroxyl (-OH) group attached to a benzene ring, while the pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The compound has a molecular weight of 171.2 .
Synthesis Analysis
The synthesis of “3-(Pyridin-4-yl)phenol” and its derivatives has been reported in the literature. One method involves the condensation of corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones . Another approach is based on isonitrosoacetophenone hydrazones by their condensation with aldehydes followed by aromatization of dihydro-1,2,4-triazines .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-yl)phenol” consists of a phenol group attached to a pyridine ring. The InChI code for this compound is 1S/C11H9NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8,13H .Physical and Chemical Properties Analysis
“3-(Pyridin-4-yl)phenol” is a solid compound. It has a pale-yellow to yellow-brown color . The compound has a molecular weight of 171.2 .Applications De Recherche Scientifique
- Les chimistes médicinaux explorent ses dérivés pour le développement de médicaments. Le groupe phénolique peut participer à la liaison hydrogène, ce qui le rend précieux pour la conception d'inhibiteurs enzymatiques, d'agents antiviraux et d'autres molécules thérapeutiques .
- Les scientifiques ont développé des sondes de pH solubles dans l'eau basées sur des structures similaires (par exemple, 2-phényl-5-(pyridin-3-yl)-1,3,4-oxadiazole). Ces sondes peuvent distinguer les cellules normales des cellules tumorales en fonction de leur réponse de fluorescence .
- Les chercheurs ont synthétisé de nouvelles 3-(pyridin-4-yl)-1,2,4-triazines et leurs analogues. Ces composés présentent des activités biologiques diverses, notamment des propriétés antimicrobiennes et anticancéreuses .
- Pyridin-4-ol (un isomère du 3-(pyridin-4-yl)phénol) réagit à l'atome d'azote, tandis que pyridin-3-ol réagit à l'atome d'oxygène. Il est intéressant de noter que pyridin-2-ol agit comme un nucléophile ambident, produisant des produits à la fois d'attaques d'oxygène et d'azote .
Synthèse Organique et Chimie Médicinale
Sondes de pH fluorescentes
Dérivés de la 1,2,4-triazine
Nucléophilie Ambidente
Orientations Futures
The future directions for “3-(Pyridin-4-yl)phenol” could involve further exploration of its biological activities and potential applications in pharmaceuticals. Pyridine-containing compounds have shown various types of biological activity, suggesting that “3-(Pyridin-4-yl)phenol” and its derivatives could have potential applications in drug discovery .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
It has been suggested that pyridinols, including 3-(pyridin-4-yl)phenol, can react as nucleophiles . This suggests that 3-(Pyridin-4-yl)phenol may interact with its targets through nucleophilic reactions, leading to changes in the target molecules.
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that 3-(Pyridin-4-yl)phenol may also influence a range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have shown various biological activities, suggesting that 3-(pyridin-4-yl)phenol may also have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
It is known that phenol groups can participate in hydrogen bonding, which allows them to interact with a variety of enzymes, proteins, and other biomolecules . The pyridine ring in the 3-(Pyridin-4-yl)phenol structure could potentially interact with biomolecules through pi stacking or other non-covalent interactions .
Cellular Effects
It is hypothesized that this compound could influence cell function by interacting with various cell signaling pathways, gene expression mechanisms, and metabolic processes .
Molecular Mechanism
It is speculated that this compound could exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Like many other compounds, its effects could potentially change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 3-(Pyridin-4-yl)phenol in animal models. Future studies could potentially investigate the effects of different dosages of this compound, including any threshold effects, toxic effects at high doses, and overall impact on animal health .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Future studies could potentially investigate how this compound is transported and distributed, including any interactions with transporters or binding proteins, and any effects on its localization or accumulation .
Propriétés
IUPAC Name |
3-pyridin-4-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCYRGIPHDLGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80653-80-1 | |
| Record name | 3-(pyridin-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid](/img/no-structure.png)
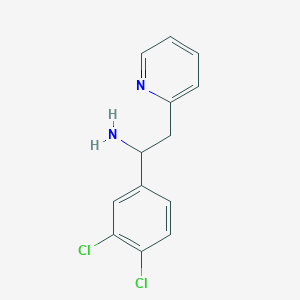
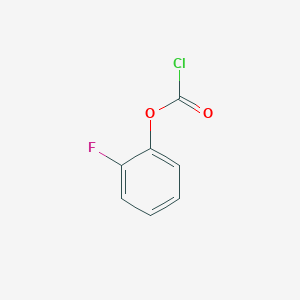
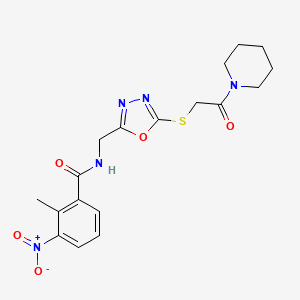

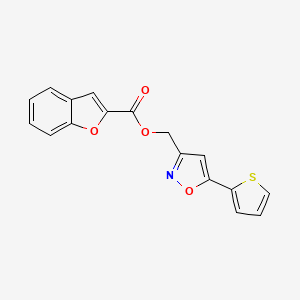
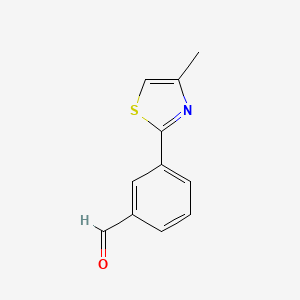
![1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea](/img/structure/B2467822.png)
![1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2467824.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2467825.png)
![[(1R,2S,4S)-2-Amino-3,3-dimethylbicyclo[2.2.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2467826.png)
![tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2467828.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2467830.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylthio)phenyl)propanamide](/img/structure/B2467831.png)
